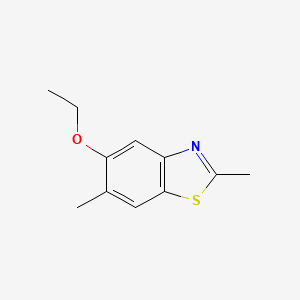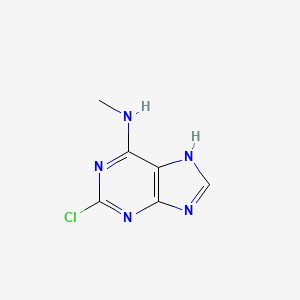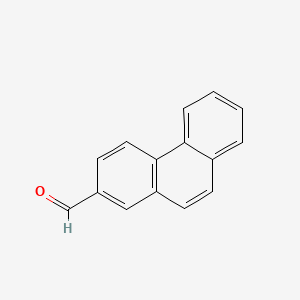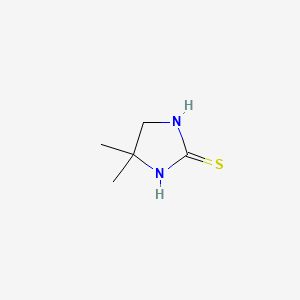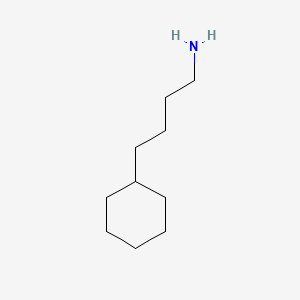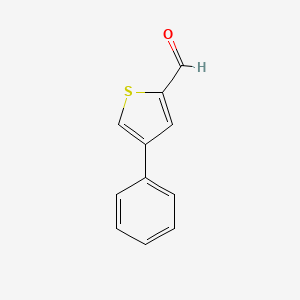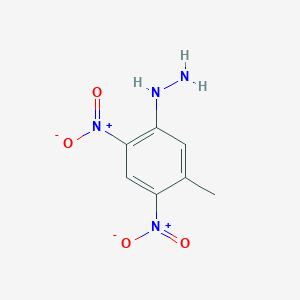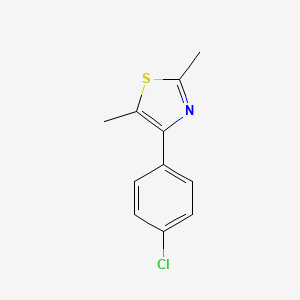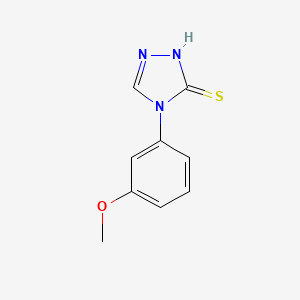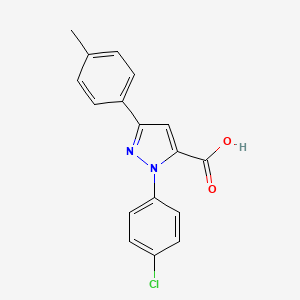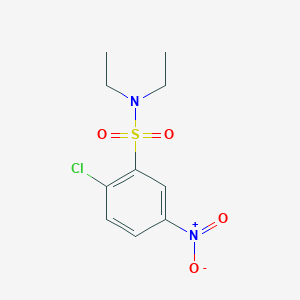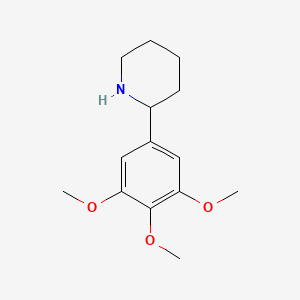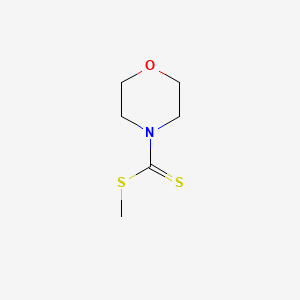
3,5-Diiodopyridine
説明
3,5-Diiodopyridine is a chemical compound with the CAS Number: 53710-18-2 . It has a molecular weight of 330.89 .
Synthesis Analysis
The synthesis of 3,5-Diiodopyridine involves the iodination of 3,5-dibromopyridine . The mixture of 3,5-dibromopyridine, KI, and CuI is placed in a three-necked flask. DMF is added, and the flask is heated at 180˚C under Ar .
Molecular Structure Analysis
The molecular formula of 3,5-Diiodopyridine is C5H3I2N . It has a molecular weight of 330.89 .
Physical And Chemical Properties Analysis
3,5-Diiodopyridine is a solid at room temperature . It has a molecular weight of 330.89 . The compound has a density of 2.609 and a boiling point of 317ºC .
科学的研究の応用
Catalysis in Organic Synthesis
Takács et al. (2017) explored the use of diiodopyridines, including 3,5-diiodopyridine, in palladium-catalyzed aminocarbonylation. This process is significant for the synthesis of compounds with carboxamide and ketocarboxamide functionalities, commonly used in organic synthesis and pharmaceutical applications (Takács, Varga, Kardos, & Kollár, 2017).
Synthesis of Bioactive Compounds
Leboho et al. (2015) reported on the synthesis of 7-azaindoles from 3,5-dihalogenated 2-aminopyridines, including 3,5-diiodopyridine, using a double Sonogashira coupling reaction. These azaindole derivatives have shown promising biological activity against the protozoal parasite Giardia duodenalis (Leboho, Giri, Popova, Cock, Michael, de Koning, 2015).
Novel Derivatives and Molecular Diodes
Derosa, Guda, and Seminario (2003) investigated a molecule derived from 3,5-diiodopyridine, which exhibits charge-induced conformational switching and rectifying behavior, potentially useful in molecular electronics as a nano-actuator or memory device (Derosa, Guda, & Seminario, 2003).
Synthesis of Amino-3,5-Dicyanopyridines
Betti et al. (2019) synthesized a series of amino-3,5-dicyanopyridines, a chemical class derived from 3,5-diiodopyridine, and evaluated them as adenosine receptor ligands. This research has implications for the development of novel pharmaceuticals (Betti, Catarzi, Varano, Falsini, Varani, Vincenzi, Pasquini, di Cesare Mannelli, Ghelardini, Lucarini, Dal Ben, Spinaci, Bartolucci, Menicatti, Colotta, 2019).
Antimicrobial Properties
Koszelewski et al. (2021) studied 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, derivatives of 3,5-diiodopyridine, for their potential as antimicrobial drugs. They demonstrated significant antibacterial activity against various strains of E. coli, which is particularly relevant in the context of increasing bacterial resistance to conventional antibiotics (Koszelewski, Ostaszewski, Śmigielski, Hrunyk, Kramkowski, Laskowski, Laskowska, Lizut, Szymczak, Michalski, Gawin, Kowalczyk, 2021).
Applications in Endocrinology
Research by Lorenzini et al. (2019) on 3,5-diiodo-L-thyronine (3,5-T2), a derivative of thyroid hormone closely related to 3,5-diiodopyridine, highlights its potential effects on human metabolism. This study developed a method to quantify 3,5-T2 in human serum, providing insights into its role in endocrine homeostasis and disease status (Lorenzini, Nguyen, Sacripanti, Serni, Borsò, Saponaro, Cecchi, Simoncini, Ghelardoni, Zucchi, Saba, 2019).
Material Science Applications
Wright et al. (2012) synthesized 3,5-diferrocenylpyridine, a compound derived from 3,5-diiodopyridine, and characterized its electrochemical properties. Such compounds are significant in material science, particularly for their potential applications in electronic devices and sensors (Wright, Shaffer, McAdam, & Crowley, 2012).
Molecular Synthesis and Pharmacokinetics
Catarzi et al. (2022) developed a new set of amino-3,5-dicyanopyridines with promising binding affinity to adenosine receptors. This work offers valuable insights into the synthesis and potential applications of these compounds in pharmacology and drug development (Catarzi, Varano, Vigiani, Calenda, Melani, Varani, Vincenzi, Pasquini, Mennini, Nerli, Dal Ben, Volpini, & Colotta, 2022).
Safety And Hazards
特性
IUPAC Name |
3,5-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXLAJCAJAMPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408440 | |
| Record name | 3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodopyridine | |
CAS RN |
53710-18-2 | |
| Record name | 3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



